Product packaging for Methyl 2-fluoro-3,5-dinitrobenzoate(Cat. No.:CAS No. 367946-80-3)

Methyl 2-fluoro-3,5-dinitrobenzoate

Cat. No.: B2962696
CAS No.: 367946-80-3
M. Wt: 244.134
InChI Key: ONWYSHWKVSVXQQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3,5-dinitrobenzoate (CAS 367946-80-3) is a high-purity fine chemical utilized as a critical building block in pharmaceutical research and development . Its molecular formula is C8H5FN2O6, with a molecular weight of 244.14 g/mol . The compound is typically supplied as a powder and should be stored at room temperature . The unique structure of this compound, featuring both fluorine and two nitro functional groups on a benzoate ester scaffold, makes it a versatile intermediate for synthesizing more complex molecules . The nitro groups can be selectively reduced to amines, which are key functional groups for further derivatization through reactions such as acylation or condensation to form amide linkages or heterocyclic structures . The presence of the fluorine atom is particularly valuable in drug discovery, as it can significantly enhance the metabolic stability, membrane permeability, and binding affinity of potential drug candidates . As a specialist supplier, we provide this compound in various quantities and purities, including bulk volumes, to support your innovative research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O6 B2962696 Methyl 2-fluoro-3,5-dinitrobenzoate CAS No. 367946-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3,5-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWYSHWKVSVXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367946-80-3
Record name methyl 2-fluoro-3,5-dinitrobenzoate
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Synthetic Methodologies and Precursor Chemistry of Methyl 2 Fluoro 3,5 Dinitrobenzoate

Direct Synthetic Routes to Methyl 2-fluoro-3,5-dinitrobenzoate

Direct synthetic methods for this compound are actively being researched to provide efficient and scalable processes. These routes aim to introduce the fluoro, dinitro, and methyl ester functionalities onto a benzene (B151609) ring in a concise manner. While specific one-pot syntheses are not extensively detailed in publicly available literature, the overarching strategies involve the careful orchestration of fluorination, nitration, and esterification reactions on suitable starting materials.

Esterification and Aromatic Nitration Strategies

A primary and well-established method for synthesizing substituted benzoates is through the Fischer esterification of the corresponding benzoic acid. usm.myjocpr.comprepchem.com In the context of this compound, this involves the esterification of 2-fluoro-3,5-dinitrobenzoic acid. This reaction is typically carried out by refluxing the benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. nih.gov

The synthesis of the precursor, 2-fluoro-3,5-dinitrobenzoic acid, is itself a critical step. This is generally achieved through the nitration of a fluorinated benzoic acid derivative. biosynth.com For instance, the nitration of 2-fluoro-3-nitrobenzoic acid can yield the desired dinitro product. The conditions for such nitration reactions are crucial and often involve potent nitrating agents like a mixture of fuming nitric acid and concentrated sulfuric acid or dinitrogen pentoxide. scispace.comgoogle.com The reactivity of the aromatic ring is significantly influenced by the existing substituents, with the fluorine atom and the initial nitro group directing the position of the second incoming nitro group.

Microwave-assisted organic synthesis (MAOS) has emerged as a modern technique to accelerate esterification reactions. usm.my For example, the synthesis of ethyl 4-fluoro-3-nitrobenzoate has been optimized under sealed-vessel microwave conditions, significantly reducing reaction times and improving yields compared to conventional heating. usm.my This approach could potentially be adapted for the synthesis of this compound.

Precursor Molecules and Their Chemical Transformations

The synthesis of this compound relies heavily on the availability and chemical manipulation of key precursor molecules. These precursors provide the foundational structures that are subsequently modified to introduce the required functional groups.

Synthesis from 2-Fluoro-3-nitrobenzoic Acid Derivatives

2-Fluoro-3-nitrobenzoic acid is a pivotal precursor for the synthesis of this compound. guidechem.comthermofisher.com Its synthesis can be accomplished through various routes. One method involves the oxidation of 2-fluoro-3-nitrotoluene. chemicalbook.com Another approach starts from o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally oxidation to yield 2-fluoro-3-nitrobenzoic acid. wipo.int

Once 2-fluoro-3-nitrobenzoic acid is obtained, it can be converted to its methyl ester, methyl 2-fluoro-3-nitrobenzoate, through esterification. chemicalbook.com A common procedure involves treating the acid with methanol and a catalytic amount of concentrated sulfuric acid at elevated temperatures. chemicalbook.com Alternatively, the carboxylic acid can be converted to its acid chloride using a reagent like oxalyl chloride, followed by reaction with methanol. chemicalbook.com This methyl ester can then be subjected to a second nitration step to introduce the second nitro group, yielding this compound.

Utilization of Fluorinated Benzoic Acid Building Blocks

A broader strategy involves the use of various fluorinated benzoic acid building blocks. nih.govbeilstein-journals.orgrsc.org The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties. nih.gov The synthesis of these building blocks often involves electrophilic fluorination or halofluorination reactions. nih.govbeilstein-journals.org

For example, the nitration of 5-fluoro-2-methylbenzoic acid has been studied, although it can lead to a mixture of regioisomers. google.com The use of oleum (B3057394) and fuming nitric acid has been found to improve the yield and purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid. google.com This intermediate can then undergo further transformations, such as conversion to the corresponding methyl ester, to serve as a precursor for more complex molecules.

The development of novel fluorinated building blocks is an active area of research, with methods like the fluorination of 1,3-dioxin-4-ones providing versatile intermediates for the synthesis of various fluorinated compounds. rsc.org These advancements in synthetic methodology continue to expand the toolbox available for the preparation of specialized chemicals like this compound.

Mechanistic Studies on the Reactivity of Methyl 2 Fluoro 3,5 Dinitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Pathways

The generally accepted mechanism for nucleophilic aromatic substitution on highly electron-deficient rings, such as that in methyl 2-fluoro-3,5-dinitrobenzoate, is the SNAr mechanism. semanticscholar.org This pathway is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.

In the case of this compound, the first step involves the attack of a nucleophile at the carbon atom bearing the fluorine atom (the ipso-carbon). This attack is facilitated by the strong electron-withdrawing nature of the two nitro groups and the ester functionality, which lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This intermediate is characterized by the temporary loss of aromaticity and the formation of a tetrahedral carbon at the site of substitution.

Role of the Fluoro and Nitro Substituents in Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of its substituents. The two nitro groups (NO₂) at the 3- and 5-positions play a crucial role in activating the benzene (B151609) ring towards nucleophilic attack. As powerful electron-withdrawing groups, they delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. researchgate.net This stabilization lowers the activation energy for the formation of the intermediate, accelerating the rate of reaction. The positioning of the nitro groups meta to the reaction center is effective for this stabilization.

The fluorine atom at the 2-position serves as the leaving group. Halogens are common leaving groups in SNAr reactions, and their ability to depart is related to their electronegativity and the strength of the carbon-halogen bond. Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest among the halogens. However, in the context of SNAr reactions, the rate-determining step is often the attack of the nucleophile, which is heavily influenced by the electronegativity of the halogen. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus more susceptible to nucleophilic attack. This effect often leads to fluoro-aromatics being more reactive in SNAr reactions than their chloro or bromo counterparts, a phenomenon known as the "halogen mobility order" (F > Cl > Br > I) in many activated systems. acs.org

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. For reactions of related compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, second-order kinetics are typically observed, indicating that the reaction rate is dependent on the concentrations of both the aromatic substrate and the nucleophile. researchgate.netgrafiati.com This is consistent with the bimolecular nature of the SNAr mechanism.

The thermodynamic parameters of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can further elucidate the nature of the transition state. For the reactions of similar dinitro-substituted aromatics, the activation enthalpies are often low, and the activation entropies are typically large and negative. researchgate.net The negative entropy of activation is indicative of a highly ordered transition state, which is consistent with the formation of the Meisenheimer complex where two separate molecules combine to form a single, more structured intermediate.

A Brønsted-type correlation, which relates the logarithm of the rate constant to the pKa of the conjugate acid of the nucleophile, can provide information about the degree of bond formation in the transition state. Linear Brønsted plots have been observed for the reactions of 1-halo-2,4-dinitrobenzenes with a series of amines, suggesting a similar mechanism across the series. researchgate.net

Theoretical Insights into Reaction Intermediates and Transition States

Theoretical calculations, such as those using density functional theory (DFT), have become powerful tools for studying the intermediates and transition states of SNAr reactions, which are often transient and difficult to observe experimentally. researchgate.netacs.org For related dinitro-activated systems, computational studies can model the geometry and electronic structure of the Meisenheimer complex. These calculations typically show that the negative charge is delocalized onto the nitro groups, confirming their role in stabilizing this key intermediate. nih.gov

Furthermore, theoretical models can be used to calculate the energy profile of the reaction, including the activation energies for the formation of the Meisenheimer complex and for the departure of the leaving group. These calculations can help to determine the rate-determining step of the reaction and to rationalize the observed reactivity trends. For instance, computational studies on related nitroaromatics have been used to correlate their reactivity with their electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov The low-lying LUMO of electron-deficient aromatics like this compound makes them good candidates for accepting electrons from a nucleophile.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Fluoro 3,5 Dinitrobenzoate

X-ray Crystallography for Molecular and Crystal Structure Determination

The planarity of the benzene (B151609) ring is a fundamental characteristic. However, the substituents—a fluorine atom, two nitro groups, and a methyl ester group—will be oriented at specific dihedral angles relative to the ring. In the related compound, methyl 2-methyl-3,5-dinitrobenzoate, the methyl ester group is oriented at a dihedral angle of 24.27 (16)° with respect to the benzene ring. nih.gov The two nitro groups in this molecule exhibit significantly different orientations, with dihedral angles of 4.2 (5)° and 60.21 (11)° relative to the benzene ring. nih.gov This variation in nitro group orientation is likely due to steric hindrance and electronic effects within the molecule. A similar non-planar arrangement of the ester group and out-of-plane twisting of the nitro groups can be anticipated for methyl 2-fluoro-3,5-dinitrobenzoate to minimize steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound would provide key information. The methyl protons of the ester group are expected to appear as a singlet. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitro groups and the fluorine atom. For comparison, in benzyl (B1604629) 3,5-dinitrobenzoate, the aromatic protons on the dinitrophenyl ring appear as a triplet at δ 9.22 ppm and a doublet at δ 9.17 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The aromatic carbons would have their chemical shifts influenced by the attached substituents. For instance, carbons bonded to the electron-withdrawing nitro groups would be shifted downfield. In a related compound, benzyl 3,5-dinitrobenzoate, the carbon atoms of the dinitrophenyl ring appear at δ 148.65, 134.48, 129.49, and 122.42 ppm. rsc.org The carbon of the methyl group would appear at a higher field.

A detailed analysis of the coupling constants (J-values) in both ¹H and ¹³C NMR spectra would further aid in the unambiguous assignment of all signals and confirmation of the connectivity within the molecule.

Interactive Data Table: Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
-OCH₃ (¹H)~3.9s-
Ar-H (¹H)8.8 - 9.2m-
C=O (¹³C)~162s-
Ar-C (¹³C)120 - 150m-
-OCH₃ (¹³C)~53q-

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The strong carbonyl (C=O) stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups would give rise to strong bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-F stretching vibration would be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the nitro groups are typically strong in the Raman spectrum. Aromatic ring vibrations would also be prominent. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O (Ester)Stretching1720 - 1740IR
NO₂ (Nitro)Asymmetric Stretching1530 - 1550IR
NO₂ (Nitro)Symmetric Stretching1340 - 1360IR, Raman
Ar C-HStretching> 3000IR, Raman
C-FStretching1000 - 1400IR

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its exact mass (244.0132 g/mol ), confirming its molecular formula of C₈H₅FN₂O₆. americanelements.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃) to give a fragment ion at m/z 213.

Loss of the entire ester group (-COOCH₃).

Loss of a nitro group (-NO₂).

Cleavage of the aromatic ring.

The analysis of these fragment ions helps to piece together the structure of the original molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The presence of the dinitrophenyl chromophore in this compound would result in characteristic absorption bands in the UV region. Aromatic nitro compounds typically exhibit strong π → π* transitions. libretexts.org For instance, 4-methyl-3-penten-2-one, which has a conjugated system, shows a strong π - π* transition at 236 nm. libretexts.org Additionally, n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups are also possible, though they are generally weaker and may appear at longer wavelengths. libretexts.org The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Computational Chemistry and Theoretical Modeling of Methyl 2 Fluoro 3,5 Dinitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. By solving the Schrödinger equation in terms of electron density, DFT methods can predict various molecular properties with a favorable balance of accuracy and computational cost.

For Methyl 2-fluoro-3,5-dinitrobenzoate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine its most stable three-dimensional conformation. These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. In related nitroaromatic compounds, DFT has been successfully used to elucidate the planarity of the benzene (B151609) ring and the orientation of the nitro and ester functional groups. For instance, in a similar molecule, methyl 3,5-dinitrobenzoate, the structure is largely planar, which influences its crystal packing and intermolecular interactions researchgate.net.

The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), are crucial for understanding the molecule's reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For a molecule like this compound, the electron-withdrawing nature of the two nitro groups and the fluorine atom is expected to create a significant region of positive potential (electron deficiency) on the aromatic ring, while the oxygen atoms of the nitro and ester groups will exhibit negative potential.

ParameterBondPredicted Value
Bond LengthC-F1.35 Å
C-NO₂1.48 Å
C=O1.21 Å
O-CH₃1.45 Å
Bond AngleF-C-C118.5°
O-N-O125.0°
C-O-CH₃115.0°
Dihedral AngleC-C-N-O~30-60°
C-C-C=O~20-30°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the nitro groups and the aromatic ring, reflecting the strong electron-accepting character of the nitro functionalities. DFT calculations for similar nitroaromatic compounds have shown that the presence of multiple nitro groups significantly lowers the LUMO energy, making them susceptible to nucleophilic attack. The HOMO-LUMO gap for such compounds is typically in a range that suggests significant charge transfer possibilities within the molecule researchgate.net.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Representative Predicted Frontier Orbital Energies and Reactivity Descriptors (Note: This data is illustrative and based on typical values for related nitroaromatic compounds.)

ParameterSymbolPredicted Value
HOMO EnergyEHOMO-7.5 eV
LUMO EnergyELUMO-3.0 eV
HOMO-LUMO GapΔE4.5 eV
Electronegativityχ5.25 eV
Chemical Hardnessη2.25 eV
Global Electrophilicity Indexω6.125 eV

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, theoretical calculations can provide valuable information about its vibrational (Infrared and Raman), electronic (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR and Raman spectra. These calculated frequencies correspond to specific vibrational modes of the molecule, such as the characteristic stretching of the N-O bonds in the nitro groups, the C=O stretch of the ester, and the C-F stretch. Comparing the computed spectrum with an experimental one allows for a detailed assignment of the observed spectral bands to specific molecular motions.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For a nitroaromatic compound, these calculations can help identify the transitions responsible for its absorption in the UV-Visible region, which are typically π → π* and n → π* transitions associated with the aromatic ring and the nitro groups.

Finally, NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR data, helping to assign signals to specific nuclei within the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface is color-mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of intermolecular contact.

For a molecule like this compound, Hirshfeld analysis can reveal the nature and extent of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the crystal packing. The dnorm map uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than the van der Waals radii sum) that are typically strong interactions like hydrogen bonds, white regions represent contacts at the van der Waals separation, and blue regions indicate longer contacts.

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Dinitrobenzoate Derivative (Note: This data is illustrative and based on published analyses of similar compounds nih.govntu.edu.sg.)

Contact TypeContribution (%)Description
O···H / H···O45 - 50%Represents hydrogen bonding and other close oxygen-hydrogen contacts.
H···H35 - 40%van der Waals interactions between hydrogen atoms.
C···H / H···C3 - 15%Associated with C-H···π interactions and general van der Waals forces.
C···O / O···C3 - 5%Indicates interactions involving the carbonyl and nitro groups.
C···C1 - 2%Suggests the presence of π-π stacking interactions.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT calculations are excellent for finding the minimum energy (most stable) conformation of a molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the molecule's conformational landscape at a given temperature.

For a relatively flexible molecule like this compound, which has rotatable bonds in its ester group, MD simulations can reveal the different accessible conformations (rotamers) and the energy barriers between them. By simulating the molecule in a solvent, one can also study the influence of the environment on its conformational preferences and dynamics. Although specific MD studies on this compound are not prevalent, the methodology is widely applied to understand the flexibility of drug-like molecules and their interaction with biological targets researchgate.netpagepress.org.

The results of an MD simulation are a trajectory that describes the position, velocity, and forces on each atom as a function of time. Analyzing this trajectory can provide information on:

Conformational Flexibility: Identifying the most populated conformational states and the dynamics of transitions between them.

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its structure.

Thermodynamic Properties: Calculating properties like free energy differences between different conformational states.

This dynamic information is crucial for a complete understanding of the molecule's behavior in a realistic environment, going beyond the static picture provided by energy minimization calculations.

Advanced Chemical Transformations and Derivatization Strategies for Methyl 2 Fluoro 3,5 Dinitrobenzoate

Methyl 2-fluoro-3,5-dinitrobenzoate is a versatile chemical intermediate, the reactivity of which is dominated by its three key functional groups: the methyl ester, the two nitro groups, and the fluorine atom attached to the aromatic ring. The strong electron-withdrawing nature of the nitro groups significantly activates the benzene (B151609) ring, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution and influencing the reactivity of the entire molecule. This section explores advanced chemical transformations and derivatization strategies centered on this compound.

Applications of Methyl 2 Fluoro 3,5 Dinitrobenzoate in Specialized Chemical Synthesis

Role as a Versatile Organic Building Block

The versatility of Methyl 2-fluoro-3,5-dinitrobenzoate stems from the distinct reactivity of its functional groups. The benzene (B151609) ring is severely electron-deficient due to the strong electron-withdrawing effects of the two nitro groups and the methyl ester. This electronic characteristic is central to its utility as a building block.

The primary reactive sites and their potential transformations are:

Fluorine Atom (at C-2): The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions. Its displacement is facilitated by the strong activation provided by the nitro groups positioned ortho and para to it. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of fluorine in such activated systems is well-established, often being more readily displaced than other halogens. nih.gov

Nitro Groups (at C-3 and C-5): The nitro groups can be selectively or fully reduced to amino groups using various reducing agents. This transformation converts the electron-deficient aromatic ring into an electron-rich one, fundamentally altering its reactivity. The resulting amino groups are key functionalities for subsequent reactions, such as diazotization, acylation, or condensation to form heterocyclic systems. researchgate.net

Methyl Ester Group: The ester functionality can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or transesterification with other alcohols. This allows for further modification of this position in a synthetic scheme. The synthesis of related methyl esters is often achieved via standard esterification of the corresponding carboxylic acid. nih.gov

The combination of these features allows chemists to perform sequential and regioselective modifications, making this compound a multifaceted precursor for complex molecular architectures.

Table 1: Functional Group Reactivity in this compound

Functional Group Position Common Transformations Potential Products
Fluoro C-2 Nucleophilic Aromatic Substitution (SₙAr) Substituted anilines, ethers, thioethers
Nitro C-3, C-5 Reduction Anilines, diamines

Precursor for Advanced Materials and Chemical Intermediates

The dinitrophenyl moiety is a recognized structural element in the field of energetic materials. chemistry-chemists.com The introduction of nitro groups and fluorine atoms into molecules is a common strategy to increase density, oxygen balance, and thermal stability, which are critical performance metrics for explosives and propellants. energetic-materials.org.cn While specific applications of this compound in this area are not extensively documented in open literature, its structure is analogous to precursors used in the synthesis of other high-energy materials.

Beyond energetic materials, its primary role is as a precursor to valuable chemical intermediates. Through nucleophilic substitution of the fluorine atom followed by reduction of the nitro groups, a diverse array of polysubstituted benzene derivatives can be accessed. For instance, reaction with various amines would yield N-substituted 2-amino-3,5-dinitrobenzoates, which after reduction, provide 2,3,5-triaminobenzoate derivatives. These types of polyamino compounds are crucial building blocks for polymers, dyes, and pharmaceutical agents.

Furthermore, related dinitrobenzoate structures are utilized in the synthesis of complex heterocyclic compounds, which are of significant interest in medicinal chemistry. google.com For example, methyl 4-chloro-3,5-dinitrobenzoate serves as a key intermediate in the synthesis of 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole. researchgate.net Similarly, ethyl 4-methyl-3,5-dinitrobenzoate is a starting material for other indole (B1671886) syntheses. researchgate.net This suggests that this compound is a suitable precursor for creating substituted indoles and other nitrogen-containing heterocycles through multi-step reaction pathways. researchgate.netrsc.org

Integration into Multi-Step Synthesis Schemes

The true synthetic utility of this compound is realized when it is integrated into multi-step synthesis plans to create complex target molecules. A typical synthetic route would leverage the differential reactivity of its functional groups in a sequential manner.

A representative synthetic scheme could involve:

Nucleophilic Aromatic Substitution (SₙAr): The first step often involves the displacement of the highly activated fluorine atom with a chosen nucleophile (e.g., a primary or secondary amine). This reaction is typically high-yielding and proceeds under mild conditions. The kinetics and mechanisms of such reactions on similar dinitro-activated substrates have been extensively studied. researchgate.netacs.orgsemanticscholar.org

Reduction of Nitro Groups: The resulting dinitro compound can then be subjected to reduction. Depending on the reagents and conditions, it is possible to selectively reduce one nitro group or both. For example, reduction with sodium polysulfide has been used for the selective reduction of one nitro group in a related dinitrophenyl indole. researchgate.net

Cyclization and Further Functionalization: The newly formed amino groups can be used to construct new rings. For instance, an ortho-amino aniline (B41778) derivative can undergo condensation and cyclization reactions to form benzodiazepines, quinoxalines, or other heterocyclic systems. The remaining ester or a hydrolyzed carboxylic acid group can be used to append other molecular fragments.

This stepwise approach allows for the systematic construction of complexity, building upon the foundational scaffold provided by this compound.

Table 2: Illustrative Multi-Step Synthesis Pathway

Step Reaction Type Reactant(s) Intermediate/Product Purpose
1 SₙAr This compound + R-NH₂ Methyl 2-(R-amino)-3,5-dinitrobenzoate Introduction of desired side chain (R)
2 Selective Reduction Intermediate from Step 1 Methyl 2-(R-amino)-3-amino-5-nitrobenzoate Generation of a reactive amino group for cyclization

Future Research Directions and Emerging Opportunities for Methyl 2 Fluoro 3,5 Dinitrobenzoate

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of benzoate (B1203000) derivatives, including dinitrobenzoates, often involves harsh reagents and produces harmful byproducts. For instance, the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) generates hazardous substances such as phosphoryl chloride (POCl₃), hydrogen chloride (HCl), and sulfur dioxide (SO₂). hansshodhsudha.comresearchgate.net These conventional methods are not aligned with the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. researchgate.net

Future research will likely focus on developing more environmentally benign synthetic pathways to methyl 2-fluoro-3,5-dinitrobenzoate and its derivatives. A promising avenue is the adoption of microwave-assisted organic synthesis. hansshodhsudha.comresearchgate.netsciepub.com This technique has been successfully applied to the synthesis of 3,5-dinitrobenzoates from alcohols and 3,5-dinitrobenzoic acid, offering benefits such as faster reaction times, increased energy efficiency, and the use of smaller quantities of reagents, thereby reducing chemical waste. sciepub.com Exploring microwave-assisted methods for the direct esterification of 2-fluoro-3,5-dinitrobenzoic acid could provide a greener alternative to current synthetic protocols.

Furthermore, the development of catalyst- and solvent-free methods presents another significant opportunity. bvsalud.org Research into solid-state reactions or the use of recyclable catalysts could drastically reduce the environmental footprint of synthesizing this and related compounds. The principles of mass-based reaction metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), will be crucial in evaluating and comparing the "greenness" of different synthetic routes. whiterose.ac.uk

Advanced Spectroscopic and In-situ Mechanistic Probing

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing processes and discovering new applications. Advanced spectroscopic techniques and in-situ probing methods are poised to play a pivotal role in this endeavor.

The mechanism of electrophilic aromatic nitration, a fundamental process in the synthesis of dinitroaromatic compounds, is complex and has been the subject of extensive study. It is understood to involve electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring. ibchem.com However, the precise nature of the intermediates, which may include π-complexes and radical ion pairs, is still a topic of investigation. researchgate.net High-level quantum chemical calculations and sophisticated spectroscopic methods can provide further insights into the reaction pathway. researchgate.net

For instance, in-situ monitoring of reaction kinetics and the detection of transient intermediates can be achieved using techniques like stopped-flow spectroscopy coupled with mass spectrometry. This approach has been used to study the catalytic mechanism of enzymes involved in nitration reactions. nih.gov Similar methodologies could be adapted to investigate the non-enzymatic synthesis of this compound, providing valuable data on reaction rates and intermediate species.

Furthermore, techniques like electron spin resonance (ESR) spectroscopy can be employed to detect and characterize radical intermediates, which are proposed to be involved in some nitration mechanisms. acs.org The application of these advanced analytical tools will allow for a more complete mechanistic picture, facilitating the development of more efficient and selective synthetic methods.

Rational Design of Derivatives for Targeted Chemical Applications

The inherent reactivity and structural features of this compound make it an attractive scaffold for the rational design of new molecules with specific functionalities. The electron-withdrawing nature of the nitro groups and the fluorine atom significantly influences the electronic properties of the benzene (B151609) ring, making the compound a versatile building block. ontosight.ai

Derivatives of dinitrobenzoates have already shown promise in various fields. For example, 3,5-dinitrobenzoate-based compounds have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. doi.org Similarly, 3,5-dinitrobenzamide (B1662146) derivatives have been investigated for their antimycobacterial activity. nih.gov These studies highlight the potential for designing new therapeutic agents based on the dinitrobenzoate core.

The fluorine atom in this compound provides an additional handle for synthetic modification and can influence the biological activity and physicochemical properties of its derivatives. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. acs.org Future research could focus on synthesizing a library of derivatives by modifying the ester group or by nucleophilic aromatic substitution of the fluorine atom, followed by screening for various biological activities.

Moreover, the unique electronic and structural properties of this compound could be harnessed in the development of materials with interesting optical or electronic properties. For example, the incorporation of such fluorinated and nitrated aromatic units into larger π-conjugated systems could lead to novel fluorophores or materials for organic electronics. rsc.org

Collaborative Computational and Experimental Research Approaches

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating discovery in chemical sciences. jst.go.jp For a molecule like this compound, this collaborative approach holds immense potential.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecular structure, spectroscopic properties, and reactivity of the compound and its derivatives. mdpi.comnih.gov These theoretical predictions can guide experimental efforts by identifying promising synthetic targets and reaction conditions. For example, computational modeling can help in understanding the conformational preferences of the molecule and the influence of substituents on its electronic structure, which are crucial for designing molecules with specific properties. mdpi.com

Computational tools can also be invaluable in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. researchgate.net This information can then be validated and refined through experimental studies, such as kinetic measurements and isotopic labeling experiments.

The integration of computational fluid dynamics (CFD) with experimental work in flow reactors is another emerging area that could be applied to the synthesis of this compound. bath.ac.uk This approach allows for a better understanding of mixing and reaction conditions in continuous flow systems, facilitating process optimization and scale-up. By combining predictive modeling with targeted experiments, researchers can more efficiently explore the chemical space around this versatile molecule, leading to the development of new materials and technologies.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-fluoro-3,5-dinitrobenzoate?

A plausible synthesis route involves esterification of 2-fluoro-3,5-dinitrobenzoic acid using methanol and a catalytic acid (e.g., H₂SO₄). This method aligns with procedures for analogous compounds, such as the esterification of 2-methyl-3,5-dinitrobenzoic acid to its methyl ester via reflux in methanol with H₂SO₄ . Ensure nitro group stability under acidic conditions by monitoring reaction progress with TLC.

Q. How can the purity and structural integrity of this compound be verified?

Use a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and esterification.
  • Mass spectrometry (MS) for molecular weight validation.
  • Single-crystal X-ray diffraction for definitive structural analysis. For example, SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of nitroaromatics .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Chloroform or methanol are common solvents for recrystallizing nitroaromatic esters, as demonstrated in the purification of Methyl 2-methyl-3,5-dinitrobenzoate . Slow cooling of saturated solutions improves crystal quality.

Advanced Research Questions

Q. How do the electronic effects of the fluorine and nitro groups influence reactivity in substitution reactions?

The meta -directing nitro groups and ortho /para -directing fluorine create competing electronic effects. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. For example, in similar difluoro-nitrobenzoates, fluorine’s electronegativity stabilizes adjacent nitro groups, reducing electrophilic substitution rates .

Q. What strategies mitigate decomposition during reactions involving the nitro groups?

  • Use low temperatures (< 0°C) for reactions requiring nitro group retention.
  • Avoid strong reducing agents unless deliberate reduction is intended. For nitro-to-amine conversion, SnCl₂ in ethanol under reflux is effective but requires strict control of pH and reaction time .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray analysis provides bond lengths, angles, and dihedral angles critical for understanding steric and electronic interactions. For example, in Methyl 2-methyl-3,5-dinitrobenzoate, the dihedral angle between the benzene ring and ester group was 24.27°, with nitro groups deviating by 4.22–60.21° . Apply SHELXL refinement with hydrogen atoms modeled as riding to optimize accuracy .

Q. What are the challenges in characterizing weak intermolecular interactions (e.g., C–H···O) in crystals?

High-resolution X-ray data (≤ 0.8 Å) and Hirshfeld surface analysis are essential. For nitroaromatics, weak C–H···O hydrogen bonds often form zigzag polymeric chains, as seen in Methyl 2-methyl-3,5-dinitrobenzoate . Use Mercury software to visualize packing diagrams and quantify interaction strengths.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar esters: How to address them?

Variations may arise from impurities or polymorphic forms. Consistently report recrystallization solvents and heating rates (e.g., 2°C/min in DSC). Cross-validate with differential scanning calorimetry (DSC) and hot-stage microscopy.

Q. Conflicting reactivity trends in fluorinated vs. non-fluorinated nitroaromatics: What factors explain this?

Fluorine’s inductive effect increases the electron-withdrawing nature of adjacent nitro groups, altering reaction kinetics. For example, fluorinated benzoates exhibit slower nucleophilic aromatic substitution compared to methyl analogues .

Methodological Best Practices

Q. How to design a robust protocol for selective functionalization of the benzene ring?

  • Protection/deprotection : Temporarily reduce nitro groups to amines (SnCl₂/EtOH) for directing substitutions, then re-oxidize .
  • Catalytic systems : Pd/C or Cu-mediated coupling for introducing aryl/heteroaryl groups at specific positions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.